molecular formula C11H12O3 B8515386 2-Cyclopropyl-1-(2,4-dihydroxy-phenyl)-ethanone

2-Cyclopropyl-1-(2,4-dihydroxy-phenyl)-ethanone

Cat. No. B8515386
M. Wt: 192.21 g/mol
InChI Key: FUGZWKPBAIKAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1-(2,4-dihydroxy-phenyl)-ethanone is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-1-(2,4-dihydroxy-phenyl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-1-(2,4-dihydroxy-phenyl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Cyclopropyl-1-(2,4-dihydroxy-phenyl)-ethanone

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-cyclopropyl-1-(2,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C11H12O3/c12-8-3-4-9(11(14)6-8)10(13)5-7-1-2-7/h3-4,6-7,12,14H,1-2,5H2

InChI Key

FUGZWKPBAIKAQB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Stir 1-bromo-2,4-bis-(tert-butyl-dimethyl-silanyloxy)-benzene (100 g, 240 mmol) in diethyl ether (1 L, anhydrous) at −60° C. and treat with 1.7M tert-butyllithium in pentane (290 mL, 493 mmol) via addition funnel over a 10 minute period. Stir for 15 min, then treat with 2-cyclopropyl-N-methoxy-N-methyl-acetamide (34 g, 237 mmol) in a minimum amount of ethyl ether. Remove cold bath, stir for 1 hr, treat with 1N aqueous hydrochloric acid (100 mL), and stir for an additional hour. Separate the layers and wash the organic layer with 1N aqueous hydrochloric acid (100 mL), brine, dry with magnesium sulfate, filter, and evaporate. Dissolve the residue in tetrahydrofuran (1 L), treat with 1N tetrabutylammonium fluoride solution in tetrahydrofuran (500 mL, 500 mmol), and stir for 3 hrs. Pour mixture into 1 L of water containing 120 mL of 5N hydrochloric acid, separate layers, and extract water layer twice with ethyl acetate. Wash organic layers with brine, dry with magnesium sulfate, filter, and evaporate. Chromatograph residue on silica gel (Biotage® Radial Compression fitted with a 75-L column) eluting with 25% ethyl acetate in hexanes to isolate the title compound (43 g, 94% yield). 1H NMR (CDCl3) δ 12.83 (s, 1H), 7.60 (d, J=8.0 Hz, 1H), 6.39 (m, 2H), 5.98 (s, 1H), 2.80 (d, J=4.0 Hz, 2H), 1.13 (m, 1H), 0.60 (m, 2H), 0.22 (m, 2H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
1-bromo-2,4-bis-(tert-butyl-dimethyl-silanyloxy)-benzene
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
290 mL
Type
reactant
Reaction Step Three
Quantity
34 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
500 mL
Type
reactant
Reaction Step Five
Yield
94%

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